molecular formula C20H12F4N2OS B2861947 7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105232-83-4

7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2861947
CAS No.: 1105232-83-4
M. Wt: 404.38
InChI Key: UPQPUPRRBFQQHN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone scaffold. Key structural features include:

  • 3-position substitution: A 3-(trifluoromethyl)benzyl group, contributing to steric bulk and electron-withdrawing properties, which may improve metabolic stability and binding affinity .

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2OS/c21-15-6-2-4-13(8-15)16-10-28-18-17(16)25-11-26(19(18)27)9-12-3-1-5-14(7-12)20(22,23)24/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQPUPRRBFQQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[3,2-d]pyrimidine core with specific substitutions, suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • Thieno[3,2-d]pyrimidine core : A bicyclic structure containing sulfur and nitrogen.
  • Substituents :
    • A 3-fluorophenyl group at the 7-position.
    • A 3-(trifluoromethyl)benzyl group at the 3-position.

These modifications enhance its chemical properties and may influence its biological interactions.

Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold is known for its presence in various kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The compound's structural similarities to known kinase inhibitors suggest it could exhibit similar inhibitory effects on specific kinases involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures often display antimicrobial properties. The potential for 7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one to inhibit the growth of bacteria and fungi warrants investigation. For instance, derivatives of pyrimidine have shown significant activity against various pathogens, including E. coli and C. albicans .

The synthesis of this compound typically involves multi-step organic reactions that create the thieno[3,2-d]pyrimidine core followed by substitution reactions to introduce the desired functional groups. Understanding its mechanism of action is essential for elucidating how it interacts with biological targets such as enzymes and receptors.

Structure-Activity Relationship (SAR)

Studies on similar compounds have established a correlation between structural modifications and biological activity. For example:

  • Pyrimidine derivatives : Certain substitutions have been linked to enhanced antibacterial activity against Gram-positive bacteria .
  • Thienopyrimidine derivatives : Variations in substitution patterns significantly affect their pharmacological profiles .

In Vitro Studies

Recent investigations into thienopyrimidine derivatives have demonstrated their potential as effective antimicrobial agents. Compounds exhibiting high potency against various microbial strains have been identified through rigorous screening processes .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-oneSimilar core but different substituentsModerate antibacterial activity
Thieno[2,3-d]pyrimidin-4(3H)-onesLacks specific substitutionsVariable pharmacological profiles

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
7-(3-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-Fluorophenyl; 3: 3-(Trifluoromethyl)benzyl ~386.39 (calculated) High lipophilicity due to aromatic and trifluoromethyl groups; potential for enhanced target engagement .
7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105224-80-3) 7: Phenyl; 3: 3-(Trifluoromethyl)benzyl ~368.38 Reduced electron-withdrawing effects compared to 3-fluorophenyl; simpler aromatic substitution .
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 4-Bromophenyl; 3: 3-Methylbenzyl 400.9 Bromine increases molecular weight and polarizability; methyl group reduces steric hindrance .
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-Chlorophenyl; 3: 2-(4-Fluorophenoxy)ethyl 400.9 Chlorine and ether linkage may alter solubility and hydrogen-bonding capacity .

Key Research Findings

Fluorine and Trifluoromethyl Effects: Fluorine at the 7-position (3-fluorophenyl) improves metabolic stability and target binding compared to non-fluorinated analogs (e.g., phenyl or methoxyphenyl) . The 3-(trifluoromethyl)benzyl group enhances enzyme inhibition (e.g., PDE7) by inducing conformational changes in active sites .

Positional Isomerism :

  • 7-Substituted derivatives generally outperform 6-substituted analogs in both potency and selectivity, as seen in PDE7 inhibitor studies .

Biological Trade-offs :

  • Increased lipophilicity (e.g., bromophenyl or trifluoromethyl groups) may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

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